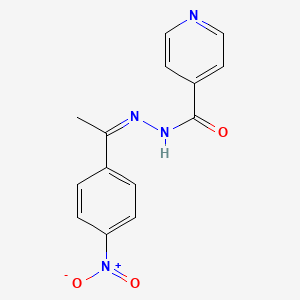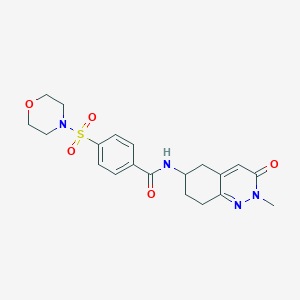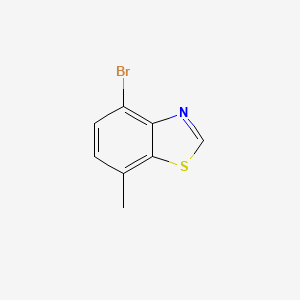
4-Bromo-7-méthylbenzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-methylbenzothiazole is an organic compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and methyl groups on the benzothiazole ring enhances its reactivity and potential for functionalization.
Applications De Recherche Scientifique
4-Bromo-7-methylbenzothiazole has diverse applications in scientific research:
Biology: The compound is used in the development of fluorescent probes for biological imaging, taking advantage of the benzothiazole ring’s ability to fluoresce under certain conditions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals due to its reactivity and stability.
Mécanisme D'action
Target of Action
4-Bromo-7-methylbenzothiazole is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities and medicinal applications . The primary targets of benzothiazole derivatives include enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant changes in cellular processes.
Mode of Action
Benzothiazole derivatives are known to interact with their targets by inhibiting the activity of the aforementioned enzymes . This inhibition can disrupt normal cellular processes, leading to changes in cell function or even cell death. The specific interactions between 4-Bromo-7-methylbenzothiazole and its targets, as well as the resulting changes, would require further investigation.
Biochemical Pathways
Benzothiazole derivatives, including 4-Bromo-7-methylbenzothiazole, can affect a variety of biochemical pathways due to their broad range of enzyme targets . These pathways include DNA replication, protein synthesis, and various metabolic processes. The inhibition of these enzymes can disrupt these pathways, leading to downstream effects such as the inhibition of cell growth or induction of cell death .
Pharmacokinetics
The pharmacokinetics of small molecule drugs can be influenced by factors such as the drug’s chemical structure, formulation, route of administration, and patient-specific factors
Result of Action
The molecular and cellular effects of 4-Bromo-7-methylbenzothiazole’s action would depend on its specific targets and mode of action. Given its potential to inhibit a variety of enzymes, it could have wide-ranging effects on cellular processes . For example, it could inhibit cell growth, induce cell death, or alter cellular metabolism. The specific effects of 4-Bromo-7-methylbenzothiazole would need to be determined through further experimental studies.
Action Environment
The action, efficacy, and stability of 4-Bromo-7-methylbenzothiazole could be influenced by various environmental factors. These could include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and patient-specific factors such as age, sex, and health status . Understanding these factors and how they influence the action of 4-Bromo-7-methylbenzothiazole could be important for optimizing its use and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methylbenzothiazole typically involves the bromination of 7-methylbenzothiazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzothiazole ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 4-Bromo-7-methylbenzothiazole may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-7-methylbenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7-methylbenzothiazole.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include 4-amino-7-methylbenzothiazole or 4-thio-7-methylbenzothiazole.
Oxidation Reactions: Products include 4-bromo-7-methylbenzothiazole sulfoxide or sulfone.
Reduction Reactions: The major product is 7-methylbenzothiazole.
Comparaison Avec Des Composés Similaires
7-Methylbenzothiazole: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-7-methylbenzothiazole: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.
4-Bromo-2-methylbenzothiazole:
Uniqueness: 4-Bromo-7-methylbenzothiazole is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity and potential for functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals.
Propriétés
IUPAC Name |
4-bromo-7-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-2-3-6(9)7-8(5)11-4-10-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZRNDCZWWFUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)N=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-2-carboxamide](/img/structure/B2483435.png)
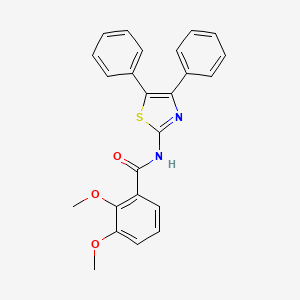
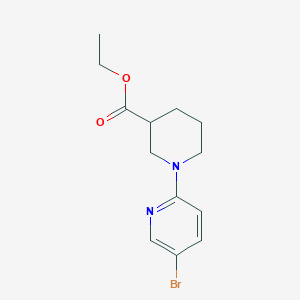
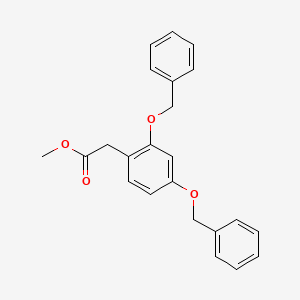
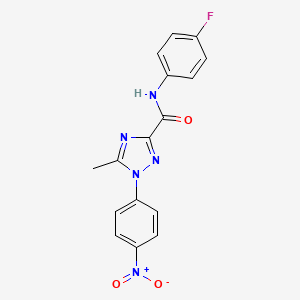
![1-[1-(BENZENESULFONYL)PIPERIDIN-4-YL]PYRROLIDIN-3-OL](/img/structure/B2483443.png)
![1-(3-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine](/img/structure/B2483444.png)
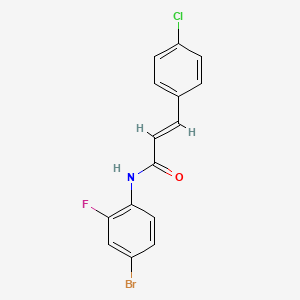
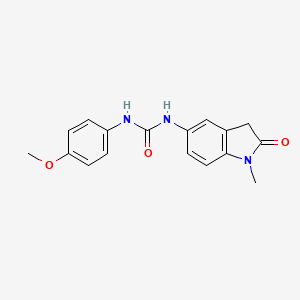
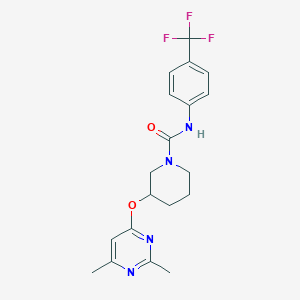
![3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2483452.png)
![4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2483455.png)
